molecular formula C14H25NO6 B4953633 cyclohexyl 2-(acetylamino)-2-deoxyhexopyranoside

cyclohexyl 2-(acetylamino)-2-deoxyhexopyranoside

Cat. No.: B4953633
M. Wt: 303.35 g/mol
InChI Key: FDLAXPMYQUZWTM-UHFFFAOYSA-N
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Description

Cyclohexyl 2-(acetylamino)-2-deoxyhexopyranoside is a complex organic compound that features a cyclohexyl group attached to a hexopyranoside ring, which is further substituted with an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 2-(acetylamino)-2-deoxyhexopyranoside typically involves the following steps:

    Formation of the Hexopyranoside Ring: The hexopyranoside ring is synthesized through a series of glycosylation reactions, where a sugar derivative is reacted with an alcohol under acidic conditions to form the glycosidic bond.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the hexopyranoside derivative.

    Acetylation: The final step involves the acetylation of the amino group on the hexopyranoside ring using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 2-(acetylamino)-2-deoxyhexopyranoside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyclohexyl group or the acetylamino group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Cyclohexyl 2-(acetylamino)-2-deoxyhexopyranoside has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of cyclohexyl 2-(acetylamino)-2-deoxyhexopyranoside involves its interaction with specific molecular targets, such as enzymes or receptors. The acetylamino group can form hydrogen bonds with active sites, while the cyclohexyl group provides hydrophobic interactions, stabilizing the compound within the target site. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: Similar in structure but lacks the acetylamino and hexopyranoside groups.

    Cyclohexylamine: Contains a cyclohexyl group and an amino group but lacks the acetylamino and hexopyranoside groups.

    Cyclohexane: The simplest form, containing only the cyclohexyl group without any additional functional groups.

Uniqueness

Cyclohexyl 2-(acetylamino)-2-deoxyhexopyranoside is unique due to its combination of a cyclohexyl group, an acetylamino group, and a hexopyranoside ring. This unique structure provides a distinct set of chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[2-cyclohexyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO6/c1-8(17)15-11-13(19)12(18)10(7-16)21-14(11)20-9-5-3-2-4-6-9/h9-14,16,18-19H,2-7H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLAXPMYQUZWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2CCCCC2)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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